molecular formula C14H12N2O3S2 B5591562 N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide

N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide

Cat. No.: B5591562
M. Wt: 320.4 g/mol
InChI Key: HYZNPJPJBGTYEY-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide typically involves the reaction of 2-aminobenzothiazole with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonamide
  • N-(1,3-benzothiazol-2-yl)-4-bromobenzenesulfonamide
  • N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in its applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c1-19-10-6-8-11(9-7-10)21(17,18)16-14-15-12-4-2-3-5-13(12)20-14/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZNPJPJBGTYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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